Lipophilicity Shift Enables Different Solvent Partitioning
The target compound's computed LogP of 5.39 is significantly higher than that of 9-chloromethylanthracene (LogP = 4.76) and slightly higher than 9,10-dichloroanthracene (LogP = 5.30). This quantifiable difference in a key drug-likeness and environmental fate parameter can influence solvent extraction, membrane permeability, and impurity removal strategies [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 5.39 |
| Comparator Or Baseline | 9-chloromethylanthracene: 4.76; 9,10-dichloroanthracene: 5.30 |
| Quantified Difference | +0.63 vs. CMA; +0.09 vs. DCA |
| Conditions | Computed values (XLogP3 or equivalent) |
Why This Matters
A higher LogP indicates greater hydrophobicity, which can be leveraged for improved extraction yields from aqueous matrices or altered retention times in reversed-phase HPLC purifications.
- [1] molbase.com. 9-Chloro-10-(chloromethyl)anthracene: Physical Properties. Retrieved 2026-05-05. View Source
- [2] SIELC Technologies. 9-Chloromethylanthracene HPLC Data. Retrieved 2026-05-05. View Source
- [3] molbase.com. 9,10-Dichloroanthracene: Physical Properties. Retrieved 2026-05-05. View Source
